molecular formula C₄H₆D₃NO₂·HCl B1150858 rac-2-Aminobutyric Acid-d3 Hydrochloride

rac-2-Aminobutyric Acid-d3 Hydrochloride

Cat. No.: B1150858
M. Wt: 106.143646
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of rac-2-Aminobutyric Acid-d3 Hydrochloride as an Isotopic Tracer

This compound is a specific type of isotopically labeled compound used in scientific research. evitachem.com It is a deuterated analog of 2-aminobutyric acid, which is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids genetically coded for protein synthesis. evitachem.com

Several key features define this compound:

Racemic Mixture: The "rac-" prefix indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers (stereoisomers) of the molecule. evitachem.com

Deuterium (B1214612) Labeling: The "-d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms, the stable isotope of hydrogen. evitachem.com This substitution is typically at the terminal methyl group. evitachem.com

Hydrochloride Salt: It is supplied as a hydrochloride salt to improve its stability and solubility.

The primary utility of this compound stems from its identity as a stable isotope-labeled internal standard. In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. Because the deuterated version is chemically identical to the natural (unlabeled) 2-aminobutyric acid but has a higher mass, it can be easily distinguished by a mass spectrometer. nih.gov This allows researchers to precisely measure the concentration of endogenous 2-aminobutyric acid in complex biological samples, such as plasma or tissue extracts.

The table below summarizes the key properties of this compound.

PropertyValue
IUPAC Name 2-amino-4,4,4-trideuteriobutanoic acid hydrochloride
Molecular Formula C₄H₆D₃NO₂·HCl
Classification Deuterated Amino Acid, Stable Isotope Labeled Compound
Nature Racemic mixture of D- and L-enantiomers
Key Application Isotopic tracer and internal standard in mass spectrometry-based research

By serving as a reliable tracer, this compound aids in metabolic profiling and pharmacokinetic studies, contributing to a deeper understanding of the roles of non-proteinogenic amino acids in biological systems. evitachem.com

Properties

Molecular Formula

C₄H₆D₃NO₂·HCl

Molecular Weight

106.143646

Synonyms

(+/-)-2-Aminobutanoic Acid-d3 Hydrochloride;  (+/-)-α-Aminobutyric Acid-d3 Hydrochloride;  DL-α-2-Aminobutyric Acid-d3 Hydrochloride;  DL-Butyrine-d3 Hydrochloride;  DL-Ethylglycine-d3 Hydrochloride;  Homoalanine Hydrochloride;  NSC 3251-d3 Hydrochloride

Origin of Product

United States

Ii. Synthetic Methodologies and Deuterium Incorporation

Chemical Synthesis Approaches for Deuterated Aminobutyric Acid Derivatives

Chemical methods offer a versatile toolkit for the specific placement of deuterium (B1214612) atoms within a molecule. These approaches range from direct hydrogen-deuterium exchange to the construction of the molecule from deuterated precursors.

The introduction of deuterium into α-amino acids is governed by several core principles. One of the most direct methods is the hydrogen-deuterium (H/D) exchange, where protons in the target molecule are swapped for deuterium atoms from a deuterium source, such as heavy water (D₂O). This exchange can be facilitated by catalysts. For instance, palladium-catalyzed H/D exchange has been shown to be effective for the deuteration of amino acid derivatives. nih.gov This method can be highly efficient and simply manipulated. nih.gov

Another fundamental strategy involves the use of deuterated reagents during the synthesis. This ensures that the deuterium is incorporated into the desired position from the outset. For example, the reduction of a suitable precursor with a deuterium-donating agent can install the isotope. The choice of deuterated reagent and reaction conditions is critical to ensure high levels of deuterium incorporation and to avoid isotopic scrambling.

Recent advancements have also highlighted the use of organocatalysts and metal complexes to achieve site- and stereoselective deuteration. moleculardepot.com These methods often rely on the temporary activation of a specific C-H bond to facilitate the exchange with deuterium. moleculardepot.com

Achieving site-selectivity is a significant challenge in the synthesis of deuterated molecules. One effective strategy for the α-deuteration of amino acids is the reductive deutero-amination of α-oxo-carbonyl compounds. This bio-inspired approach mimics the natural pathway of amino acid synthesis. The process typically involves the reaction of an α-keto acid with an amine in the presence of a deuterium source.

A notable example is the calcium(II)-catalyzed reductive deutero-amination process. This method utilizes a calcium catalyst in a solvent like hexafluoroisopropanol (HFIP) with a Hantzsch ester as the deuterium source, enabling efficient deuterium incorporation at the α-position of the resulting amino acid.

Precursor-based synthesis involves designing a synthetic pathway that utilizes a starting material already containing the desired isotopic label or a functional group that can be readily converted to the deuterated target. An innovative and mild approach is the organophotoredox-catalyzed synthesis of enantioenriched α-deuterated α-amino acids. nih.govacs.org

This radical-based strategy allows for the unification of readily available carboxylic acids (as radical precursors) with a chiral methyleneoxazolidinone fragment. nih.gov The process simultaneously incorporates deuterium with high levels of diastereoselectivity, chemoselectivity, and regioselectivity. nih.govacs.org This method is particularly advantageous as it addresses the challenge of installing sterically demanding side chains into α-amino acids. nih.gov The reaction proceeds under mild conditions, using blue LEDs for photo-irradiation, and demonstrates broad functional group tolerance. nih.gov

Table 1: Organophotocatalytic Synthesis of Various α-Deuterated α-Amino Acids nih.gov
Carboxylic Acid PrecursorProductYield (%)Diastereomeric Ratio (dr)Deuteration (%)
Adamantane-1-carboxylic acidα-Deuterated Adamantylglycine derivative85>20:199
Cyclohexanecarboxylic acidα-Deuterated Cyclohexylglycine derivative80>20:198
Pivalic acidα-Deuterated tert-Leucine derivative75>20:196
Indole-3-acetic acidα-Deuterated Tryptophan derivative85>20:197
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acidα-Deuterated Leucine derivative82>20:195

Enzymatic and Biocatalytic Synthesis of Chiral Amino Acids

Enzymes offer unparalleled stereoselectivity, making them ideal catalysts for the synthesis of chiral amino acids. Biocatalytic methods are often performed under mild conditions and are environmentally benign.

A classic and industrially relevant enzymatic method for resolving racemic amino acids is the stereoselective hydrolysis of their N-acyl derivatives. In this process, a racemic mixture of an N-acyl amino acid, such as N-acetyl-DL-aminobutyric acid, is treated with an aminoacylase. The enzyme selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, yielding the free L-amino acid and leaving the unreacted N-acyl-D-amino acid. google.com

The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different chemical properties, such as solubility. google.com This method is a cornerstone of industrial amino acid production due to its efficiency and high enantioselectivity. researchgate.net The unreacted N-acyl-D-amino acid can be racemized and recycled, allowing for a theoretical total conversion to the desired L-amino acid.

The choice of acylase is crucial for the efficiency of the resolution process. Acylases from different sources exhibit varying substrate specificities, stability, and optimal reaction conditions.

Acylase from Thermococcus litoralis : This L-aminoacylase is a thermostable enzyme, making it robust for industrial applications. nih.gov It has an optimal activity at a high temperature of 85°C and a pH of 8.0. nih.gov The enzyme shows a preference for substrates with hydrophobic or uncharged amino acid side chains, such as phenylalanine and methionine. nih.gov It is most specific for N-benzoyl- or N-chloroacetyl-protected amino acids. nih.gov The presence of certain metal ions like Zn²⁺ and Co²⁺ can increase its activity, while others like Sn⁴⁺ and Cu²⁺ are inhibitory. nih.gov

Acylase I from Aspergillus melleus : This widely used enzyme belongs to the family of hydrolases and is involved in the metabolism of amino acids. creative-biogene.comscientificlabs.co.uk It effectively hydrolyzes neutral aliphatic N-acyl-α-amino acids. creative-biogene.com The optimal conditions for Acylase I from Aspergillus melleus are a temperature range of 40-45°C and a pH of 8.0. scientificlabs.co.uk The enzyme's activity can be enhanced by the addition of cobalt chloride (CoCl₂). scientificlabs.co.uk Its broad substrate range and reliability have made it a staple in the enzymatic resolution of various racemic N-acetyl amino acids. scientificlabs.co.uk

Table 2: Properties of Acylase Enzymes nih.govscientificlabs.co.uk
PropertyAcylase from Thermococcus litoralisAcylase I from Aspergillus melleus
Optimal Temperature85°C40-45°C
Optimal pH8.08.0
Preferred SubstratesN-benzoyl- or N-chloroacetyl-amino acids (hydrophobic/uncharged side chains)N-acetyl-amino acids (neutral aliphatic side chains)
ActivatorsZn²⁺, Co²⁺CoCl₂
InhibitorsEDTA (partial), p-hydroxymercuribenzoate (B1229956) (partial), Sn⁴⁺, Cu²⁺Not specified

Enantiomeric Resolution Techniques

The synthesis of rac-2-Aminobutyric Acid-d3 Hydrochloride results in a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. To isolate a specific enantiomer, a process known as chiral or enantiomeric resolution is required. wikipedia.org This process separates the racemic mixture into its individual, optically pure components. wikipedia.org The primary methods employed for the resolution of amino acids and their derivatives include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and industrially scalable method for separating enantiomers. rsc.orgacs.org The fundamental principle involves reacting the racemic mixture, in this case, 2-aminobutyric acid, with a single, pure enantiomer of a second chiral compound, known as a resolving agent. wikipedia.orgyoutube.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physical characteristics, most notably, different solubilities. rsc.orgacs.org This difference in solubility allows for their separation through fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution first, while the other remains dissolved.

The process can be summarized as follows:

Salt Formation: The racemic 2-aminobutyric acid is reacted with an enantiomerically pure chiral resolving agent. For an acidic compound like 2-aminobutyric acid, a chiral base would be used. Conversely, for a basic compound, a chiral acid like tartaric acid or camphorsulfonic acid is common. wikipedia.orgyoutube.com

Selective Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent. By carefully controlling conditions such as temperature and concentration, the less soluble diastereomer is induced to crystallize. rsc.org

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of 2-aminobutyric acid is then recovered by a chemical reaction that removes the resolving agent. wikipedia.org

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic compound. This technique is valued for its efficiency, mild reaction conditions, and reduced environmental impact. The most common approach is kinetic resolution, where an enzyme catalyzes a reaction on only one of the two enantiomers at a significantly faster rate.

For resolving racemic amino acids or their derivatives, enzymes such as lipases, esterases, and aminoacylases are frequently used. The process typically involves a derivative of the racemic amino acid, such as an N-acyl derivative or an ester. The enzyme will selectively hydrolyze or transesterify one of the enantiomeric derivatives, leaving the other unreacted. mdpi.com

For example, in a system using a lipase, the enzyme might selectively catalyze the hydrolysis of the (S)-ester derivative of 2-aminobutyric acid to the (S)-amino acid, while the (R)-ester remains unchanged. The resulting mixture contains the (S)-amino acid and the (R)-ester, two chemically distinct compounds that can be separated using standard methods like extraction or chromatography.

A more advanced approach involves a coupled enzyme system for deracemization, where one enantiomer is converted into the other. nih.gov In one such system, a D-amino acid oxidase (DAAO) can stereospecifically oxidize the D-enantiomer of an amino acid to its corresponding α-keto acid. nih.gov A second enzyme, an aminotransferase (AT), then converts this α-keto acid into the L-enantiomer, theoretically resulting in a 100% yield of the desired L-form from the initial racemic mixture. nih.gov

Table 1: Research Findings on Enzymatic Kinetic Resolution of Chiral Compounds This table presents findings from studies on enzymatic resolution, demonstrating the principles applicable to resolving amino acid derivatives.

EnzymeSubstrate SystemReaction TypeKey FindingsReference
Candida rugosa Lipase (MY isoform)rac-1-(Isopropylamine)-3-phenoxy-2-propanolEnantioselective TransesterificationUsing isopropenyl acetate (B1210297) as the acylating agent in a toluene/[EMIM][BF4] medium resulted in the highest enantiomeric excess of the product (ee_p = 96.2%) and an enantioselectivity (E) of 67.5. mdpi.com
Lipase B from Candida antarctica (CAL-B)rac-(E)-4-Arylbut-3-en-2-ol SystemKinetic Resolution via TransesterificationExcellent enantioselectivity (E > 200) and high enantiomeric excesses (ee_s and ee_p = 95–99%) were achieved for several substrates in the system. researchgate.net
Rhodotorula gracilis D-amino acid oxidase (RgDAAO) & Thermus thermophilus aminotransferase (TtAT)Racemic Unnatural Amino AcidsCoupled Oxidation-Transamination (Deracemization)The system quantitatively converts the D-form of the amino acid to the L-form, producing an optically pure L-amino acid from the racemic mixture. nih.gov
Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. wikipedia.orgnih.govnih.gov

The principle relies on the differential interaction between the two enantiomers and the chiral stationary phase. The CSP creates a chiral environment, and as the racemic mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This leads to different retention times, allowing for their separation. youtube.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for resolving amino acid derivatives. In one study, a norvancomycin-bonded chiral stationary phase (NVC-CSP) was used to separate dansyl-amino acids, including a derivative of 2-aminobutyric acid. nih.gov The study found that factors like the pH of the mobile phase and the column temperature significantly affected the retention and enantioselectivity. nih.gov

Gas Chromatography (GC): For GC analysis, amino acids must first be converted into volatile derivatives, such as N-trifluoroacetyl-O-methyl esters. nih.gov A comprehensive two-dimensional GC method has been shown to achieve baseline separation for many amino acid enantiomeric pairs, including 2-aminobutyric acid (2-Aba). nih.gov

Table 2: Research Findings on Chiral Chromatographic Resolution of Amino Acid Derivatives This table details experimental conditions and outcomes for separating amino acid enantiomers using chiral chromatography.

TechniqueChiral Stationary Phase (CSP)Analyte (Derivative of 2-Aminobutyric Acid)Key Parameters & FindingsReference
HPLC (Reversed-Phase)Norvancomycin-bonded (NVC-CSP)Dansyl-alpha-amino-n-butyric acid (Dns-But)Increasing the pH of the mobile phase buffer generally improved chiral resolution. The separation process was found to be enthalpically controlled. nih.gov
Comprehensive 2D Gas Chromatography (GCxGC)Chirasil-L-ValN-trifluoroacetyl-O-methyl ester of 2-aminobutyric acid (2-Aba)Achieved baseline separation for 16 out of 22 enantiomeric pairs investigated, including 2-Aba. The method is highly sensitive with detection limits in the picogram range. nih.gov
Capillary Gas ChromatographyResorc rsc.orgarene basket-type selector bonded to a dimethylpolysiloxane backboneN(O,S)-trifluoroacetylmethyl esters of proteinogenic amino acidsThe stationary phase demonstrated excellent column efficiency and thermal stability up to 200°C, successfully separating fifteen proteinogenic amino acids into their enantiomers. capes.gov.br

Iii. Advanced Analytical Techniques for Deuterated Aminobutyric Acid

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides high sensitivity and selectivity for the quantification of specific molecules within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Labeling Measurement

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a necessary step to increase their volatility for GC analysis. In metabolic studies, GC-MS is employed to trace the pathways of isotopically labeled metabolites.

Stable isotope-labeled analogs are frequently used as internal standards in GC-MS analyses to ensure accurate quantification. nih.gov For instance, in the study of neurotransmitters like L-Glutamic acid (GA) and γ–Aminobutyric acid (GABA) in mouse brain tissue, a rapid and selective GC-MS/MS method was developed. nih.gov This method utilized stable isotopes of each compound as internal standards and involved a rapid derivatization step in the heated GC injection port. nih.gov The use of low thermal mass (LTM) technology allowed for high-resolution and fast chromatography. nih.gov This technique demonstrated excellent linearity and low limits of detection for both GA and GABA. nih.gov

Table 1: GC-MS/MS Method Parameters for Neurotransmitter Analysis

ParameterDetails
Analytes L-Glutamic acid (GA), γ–Aminobutyric acid (GABA)
Internal Standards ¹³C₅-l-Glutamic acid, U-¹³C₄-4-aminobutyric acid
Derivatization Reagent MethElute™ (0.2 M trimethylanilinium hydroxide (B78521) in methanol)
Chromatography Gas Chromatography with Low Thermal Mass (LTM) technology
Detection Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.5 to 100 μg/mL
Limit of Detection (GA) 100 ng/mL
Limit of Detection (GABA) 250 ng/mL

This table illustrates the key parameters of a validated GC-MS/MS method for the analysis of specific amino acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying compounds in complex biological matrices. It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like amino acids and their derivatives, often without the need for derivatization.

Numerous LC-MS/MS methods have been developed for the quantitative analysis of aminobutyric acid and related compounds. For example, a sensitive and reliable method for determining gamma-aminobutyric acid (GABA) in human plasma and cerebrospinal fluid (CSF) was established using capillary liquid chromatography/tandem mass spectrometry. researchgate.net This method utilized deuterium-labeled GABA as an internal standard and involved pre-column derivatization to enhance detection sensitivity. researchgate.net Similarly, a rapid and convenient LC-MS/MS method was developed for GABA determination in human plasma, also using a deuterated internal standard (d2-GABA). middlebury.edu This method was successfully applied to a pharmacokinetic study of GABA tablets in healthy individuals. middlebury.edu

In another application, a quantitative LC-MS/MS analysis of arachidonoyl amino acids in mouse brain was established. nih.gov This method allowed for the simultaneous monitoring of several analytes and was used to investigate the effects of a fatty acid amide hydrolase (FAAH) inhibitor. nih.gov

Use of Deuterated Compounds as Internal Standards for Quantitation

The use of deuterated compounds as internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. aptochem.comclearsynth.com An ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured. bioanalysis-zone.com Stable isotope-labeled analogs, such as deuterated compounds, fulfill this requirement as they co-elute with the unlabeled analyte and can be distinguished by their mass difference. aptochem.combioanalysis-zone.com

The incorporation of deuterium (B1214612) atoms increases the mass of the molecule, allowing its signal to be detected outside the natural isotopic distribution of the analyte. aptochem.com This is crucial for avoiding signal interference and ensuring accurate measurement. aptochem.com The use of deuterated internal standards helps to control for variability in sample extraction, HPLC injection, and ionization efficiency, leading to more robust and reliable bioanalytical methods. aptochem.comclearsynth.com For protein therapeutics, stable isotope-labeled (SIL) proteins are considered the ideal internal standards as they can account for variations in enrichment and digestion processes. bioanalysis-zone.com When SIL-proteins are not available, SIL-peptides are a common alternative. bioanalysis-zone.com

A novel LC-MS/MS method for the analysis of enrofloxacin (B1671348) in aquatic products employed dual deuterated isomers (enrofloxacin-d5 and enrofloxacin-d3) as internal standards. mdpi.com This approach expanded the linear calibration range and allowed for the accurate quantification of samples with highly variable residue levels in a single analytical run. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and metabolic history of molecules.

¹H and ¹³C NMR in Investigating Metabolic Histories and Pathways

¹H and ¹³C NMR are powerful tools for tracing metabolic pathways and understanding the metabolic history of various compounds within biological systems. nih.gov By using ¹³C-labeled substrates, researchers can follow the incorporation of the label into different metabolites, providing insights into the activity of specific metabolic routes. nih.govnih.gov

Table 2: ¹³C Labeling Patterns in Glutamate (B1630785) and GABA after [1-¹³C]Glucose Infusion

Time After InfusionMetabolitePredominant Labeled Carbon Position
5 minutesGlutamateC4
Later timesGlutamateC2, C3, C4
30 minutesGABAC4 (>80%)

This table summarizes the observed ¹³C labeling patterns in glutamate and GABA at different time points following the infusion of [1-¹³C]glucose, providing evidence for distinct metabolic pathways. nih.gov

Isotope-Edited and Isotope-Filtered NMR for Protein Structure and Dynamics

The study of large proteins and protein complexes by NMR spectroscopy is often hindered by spectral complexity and signal overlap. nih.gov Isotopic labeling, particularly deuteration, is a key strategy to overcome these challenges. nih.govrsc.org By replacing protons with deuterons, the density of protons in a protein is reduced, which in turn decreases the efficiency of relaxation pathways that lead to signal broadening. nih.gov

Selective isotopic labeling allows for the probing of specific sites within a protein. rsc.org For instance, protonated amino acids or their metabolic precursors can be introduced into a deuterated expression medium to introduce protons at specific locations. nih.gov This approach, combined with relaxation-optimized spectroscopic techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), enables the NMR characterization of very large proteins and protein assemblies. rsc.org

Isotope-edited and isotope-filtered NMR experiments are designed to specifically observe signals from nuclei that are coupled to a particular isotope, such as ¹³C or ¹⁵N, while suppressing signals from other nuclei. nih.gov This simplifies complex spectra and facilitates the assignment of signals, which is a critical step in determining the three-dimensional structure and studying the dynamics of proteins. The use of deuterated amino acids has been transformative for the analysis of proteins, enabling detailed mechanistic, dynamic, and structural studies. rsc.org For solid-state NMR of large proteins, deuteration exclusively via deuterated amino acids can provide spectral resolution comparable to perdeuterated samples while avoiding issues with incomplete amide-proton back-exchange. rsc.org

Stereo-Array Isotope Labeling (SAIL) Technology for Stereospecific Protonation/Deuteration

Stereo-Array Isotope Labeling (SAIL) is a powerful technology for the optimal stereospecific and regiospecific labeling of molecules with stable isotopes, enhancing analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. uni-frankfurt.denih.gov The core principle of SAIL is to create specific isotope labeling patterns that simplify complex spectra and provide higher resolution structural and dynamic information. nih.govcapes.gov.br For a molecule like 2-aminobutyric acid, SAIL involves the precise, stereospecific replacement of hydrogen atoms with deuterium at defined positions. protein-nmr.org.uk

The preparation of SAIL-labeled compounds, including amino acids, involves advanced chemical and enzymatic syntheses to produce molecules with highly specific labeling patterns. nih.govprotein-nmr.org.uk This methodology is designed to reduce spectral overlap and sharpen spectral lines by minimizing dipolar relaxation pathways and long-range couplings. uni-frankfurt.deprotein-nmr.org.uk

Key Principles of SAIL:

Stereospecific Replacement: In methylene (B1212753) (CH₂) groups, one proton is stereoselectively substituted with a deuterium atom, creating a chiral CHD group. protein-nmr.org.uk

Methyl Group Labeling: In methyl (CH₃) groups, two of the three protons are replaced by deuterium, resulting in a CHD₂ group. protein-nmr.org.uk

Spectral Simplification: This specific labeling reduces the number of proton signals and simplifies coupling patterns in NMR spectra, making interpretation more straightforward and accurate. uni-frankfurt.deprotein-nmr.org.uk

While extensively used for determining the three-dimensional structures of large proteins in solution, the foundational techniques for preparing SAIL-amino acids are directly applicable to smaller molecules. nih.govnih.govsail-technologies.co.jp By using chemically synthesized, stereospecifically deuterated amino acids, researchers can achieve high-resolution analysis that would otherwise be challenging. nih.gov The result is an enhanced ability to collect and automatically evaluate structural data. uni-frankfurt.decapes.gov.br

Chromatographic and Chiral Analysis Methods

Chromatographic techniques are indispensable for the analysis of chiral molecules. For racemic mixtures like rac-2-Aminobutyric Acid-d3 Hydrochloride, these methods are used to separate the enantiomers and determine their relative proportions, a critical measure of enantiomeric purity.

Pre-column Derivatization for Chiral Amino Acid Analysis (e.g., Marfey's Reagent)

To separate enantiomers, which have identical physical properties in a non-chiral environment, they are often converted into diastereomers. Diastereomers have different physical properties and can be separated using standard chromatographic techniques. A widely used method for this conversion is pre-column derivatization with a chiral agent, a prominent example being Marfey's reagent. nih.govresearchgate.netsemanticscholar.org

Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govacs.org It reacts with the primary amine group of an amino acid. When a racemic mixture of an amino acid (containing both D- and L-enantiomers) is reacted with the pure L-enantiomer of Marfey's reagent, a mixture of two diastereomers is formed: L-FDAA-D-amino acid and L-FDAA-L-amino acid. nih.govmdpi.com This reaction is typically carried out before the sample is injected into the High-Performance Liquid Chromatography (HPLC) system. researchgate.net The process generally involves incubating the amino acid sample with the reagent in a suitable solvent and quenching the reaction after a set period. nih.govyoutube.com

The use of Marfey's reagent and its analogs is a well-established method for determining the stereochemistry of both protein and non-protein amino acids in various biological and synthetic samples. nih.govresearchgate.net

Table 1: Derivatization Reaction Overview

Feature Description
Chiral Derivatizing Agent Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
Analyte Racemic mixture of an amino acid (e.g., rac-2-Aminobutyric Acid)
Reaction The amine group of the amino acid reacts with the fluoro-dinitrophenyl group of L-FDAA.
Products A pair of diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid).

| Purpose | To convert enantiomers into diastereomers, which can be separated by achiral chromatography. |

HPLC Separation of Diastereomers for Enantiomeric Purity Assessment

Once the enantiomers of 2-aminobutyric acid are converted into diastereomers using Marfey's reagent, they can be separated and quantified using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netmdpi.com The diastereomeric derivatives have distinct physicochemical properties, which allows them to interact differently with the stationary phase of the HPLC column (commonly a C18 or C8 column). mdpi.comnih.gov

This differential interaction results in different retention times, causing the two diastereomers to elute from the column as separate peaks in the chromatogram. acs.org Typically, the L-D diastereomer elutes before the L-L diastereomer from a reversed-phase column. acs.org The area under each peak is proportional to the concentration of that diastereomer, allowing for the precise determination of the enantiomeric composition (enantiomeric purity) of the original amino acid sample. researchgate.net

This indirect HPLC method is a robust and widely applied strategy for the chiral analysis of amino acids and other chiral amines. sigmaaldrich.comyakhak.orgmdpi.comspringernature.com It offers an advantage over direct methods (using chiral stationary phases) by allowing the use of standard, less expensive achiral columns. nih.gov

Table 2: HPLC Analysis of Diastereomers

Parameter Detail
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Achiral (e.g., C18 silica-based column) mdpi.com
Separation Principle Diastereomers have different polarities and structures, leading to differential retention on the stationary phase.
Detection UV-Vis detector (typically at 340 nm for dinitrophenyl derivatives) acs.org or Mass Spectrometry (LC-MS). nih.govjst.go.jp
Outcome Two separated peaks corresponding to the two diastereomers.

| Quantification | The ratio of the peak areas is used to calculate the enantiomeric excess or purity of the original sample. |

Iv. Metabolic Pathways and Flux Analysis Utilizing Rac 2 Aminobutyric Acid D3

Aminobutyric Acid Metabolism in Biological Systems

Alpha-aminobutyric acid (AABA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. biocrates.com It serves as an important intermediate in various metabolic pathways.

AABA can be synthesized in the body from several precursor molecules, including the essential amino acids threonine, methionine, and isoleucine, as well as serine. biocrates.com The primary route for its metabolism, particularly in the liver and kidney, is through transamination. nih.gov In this reaction, the amino group of AABA is transferred to an α-keto acid, converting AABA into its corresponding keto-acid, α-ketobutyrate. nih.gov This process is a key node in amino acid metabolism, linking the catabolism of several amino acids to central energy pathways.

Transamination is a fundamental biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orgdavuniversity.org These reactions are crucial for the synthesis of non-essential amino acids and for funneling the carbon skeletons of amino acids into energy-generating pathways. libretexts.org

In the context of AABA metabolism, a key reaction is its transamination with pyruvate. nih.gov Research in rat liver homogenates has shown this to be the major metabolic pathway for L-alpha-amino-n-butyrate. nih.gov

Key Characteristics of AABA Transamination:

Co-substrate: Pyruvate is a highly effective co-substrate for the transamination of AABA. nih.gov Other α-keto acids can also act as amino group acceptors, but often with lower efficiency. nih.gov

Enzyme: The reaction is catalyzed by a transaminase, which requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. davuniversity.orglibretexts.org

Products: The reaction yields alanine (B10760859) (from pyruvate) and α-ketobutyrate (from AABA).

Tissue Specificity: This metabolic activity is most prominent in the liver and kidney, with negligible activity in tissues like the brain, heart, and muscle. nih.gov

Association with Gamma-Aminobutyric Acid (GABA) Shunt and Related Pathways

The Gamma-Aminobutyric Acid (GABA) shunt is a crucial metabolic pathway in the central nervous system that serves as an alternative route in the tricarboxylic acid (TCA) cycle. frontiersin.org It bypasses two enzymatic steps of the cycle, converting the TCA intermediate α-ketoglutarate into another intermediate, succinate. youtube.com This pathway is not only vital for energy metabolism but is also the primary route for the synthesis and degradation of GABA, the main inhibitory neurotransmitter in the mammalian brain. nih.gov

The shunt involves three key enzymes:

Glutamate (B1630785) Decarboxylase (GAD): This enzyme catalyzes the initial step, the decarboxylation of glutamate (derived from α-ketoglutarate) to form GABA. youtube.com

GABA Transaminase (GABA-T): GABA is then converted to succinic semialdehyde by GABA-T. This reaction typically uses α-ketoglutarate as the amino group acceptor, regenerating glutamate in the process. wikipedia.org

Succinic Semialdehyde Dehydrogenase (SSADH): In the final step, succinic semialdehyde is oxidized to succinate, which can then re-enter the TCA cycle. youtube.com

While rac-2-Aminobutyric Acid is an alpha-amino acid and GABA is a gamma-amino acid, their metabolic pathways are of interest in neuroscience. nih.govwikipedia.org The enzyme GABA-T, central to the shunt, is known to facilitate the transfer of an amine group from GABA to an α-keto acid. wikipedia.org In some organisms, keto acids other than α-ketoglutarate, such as pyruvate, can act as acceptors, leading to the formation of other amino acids like alanine. wikipedia.org Although 2-aminobutyric acid is not a primary product of the canonical GABA shunt in mammals, the study of related non-proteinogenic amino acids and their deuterated tracers helps illuminate the complex and interconnected pathways of amino acid metabolism in the nervous system.

Studies in Protein and Amino Acid Homeostasis

Stable isotope-labeled amino acids are indispensable tools for quantifying the dynamic processes of protein and amino acid balance. By using molecules like rac-2-Aminobutyric Acid-d3, researchers can measure the rates of synthesis, breakdown, and turnover of proteins and the amino acid pool itself.

Measurement of Protein Synthesis Rates using Deuterated Amino Acids

The measurement of protein synthesis rates in vivo is critical for understanding physiological and pathological states. The use of deuterated amino acids, or the administration of deuterated water (²H₂O) to label amino acids endogenously, provides a powerful method for this quantification. youtube.com The fundamental principle involves introducing a stable isotope-labeled amino acid tracer into the body. nih.gov This tracer mixes with the endogenous pool of free amino acids and is subsequently incorporated into newly synthesized proteins. youtube.comnih.gov

By taking tissue samples over time and analyzing them with mass spectrometry, researchers can measure the enrichment of the deuterated tracer in the protein-bound fraction. technologynetworks.com This rate of incorporation, when compared to the enrichment of the precursor amino acid pool (typically the free intracellular pool), allows for the calculation of the fractional synthetic rate (FSR) of the protein. nih.gov This technique has been instrumental in revealing how factors like exercise and nutrition affect muscle protein synthesis.

PrincipleDescriptionKey MeasurementRelevant Findings
Tracer Incorporation A deuterated amino acid (or a precursor like ²H₂O) is administered. The "heavy" amino acid behaves identically to its natural counterpart. youtube.comIsotopic enrichment of the tracer in the free amino acid pool (precursor pool). nih.govThe enrichment of plasma free alanine equilibrates rapidly with body water after ²H₂O administration, providing a stable precursor measure. nih.gov
Protein Synthesis The labeled amino acid is used by ribosomes and incorporated into newly synthesized peptide chains. youtube.comRate of incorporation of the tracer into tissue protein over time.This method allows for the quantification of protein synthesis rates over periods ranging from hours to weeks. nih.gov
Quantification Mass spectrometry is used to determine the ratio of labeled to unlabeled amino acids within a specific protein or mixed proteins. technologynetworks.comFractional Synthetic Rate (FSR), typically expressed as % per hour.Calculated synthesis rates are much higher in metabolically active tissues like the liver compared to muscle. nih.gov

Investigation of Amino Acid Turnover and Pool Dynamics

Amino acid homeostasis is maintained by a dynamic balance between protein synthesis, protein breakdown, and the oxidation of amino acids. The term "turnover" refers to this constant flux, where body proteins are continuously broken down and resynthesized. nih.gov Stable isotope tracers are essential for studying these kinetics.

The core of this analysis involves monitoring the rates of appearance (Ra) and disappearance (Rd) of an amino acid from the plasma or intracellular free amino acid pool.

Rate of Appearance (Ra): In a post-absorptive (fasted) state, the Ra of an essential amino acid into the free pool is a direct measure of whole-body protein breakdown. nih.gov It is calculated by observing the dilution of the infused isotopic tracer by the unlabeled amino acid released from protein degradation. nih.gov

Rate of Disappearance (Rd): This represents the removal of the amino acid from the pool, primarily through two routes: incorporation into new proteins (protein synthesis) and oxidation.

By simultaneously measuring these rates, a comprehensive picture of amino acid pool dynamics can be constructed. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) apply these principles to proteome-wide analysis in vitro, allowing for the quantification of thousands of proteins simultaneously. nih.govyoutube.com These studies have revealed that protein turnover is a highly regulated process, fundamental to cellular maintenance, signaling, and adaptation.

ConceptDefinitionMethod of MeasurementSignificance
Amino Acid Pool The collection of free amino acids available in the plasma and within cells for metabolic processes.Measurement of isotopic enrichment in the free intracellular or plasma pool. nih.govThe enrichment of this precursor pool is essential for accurately calculating synthesis and breakdown rates. nih.gov
Protein Breakdown The process of proteolysis that releases free amino acids from proteins into the amino acid pool.Quantified as the Rate of Appearance (Ra) of an unlabeled amino acid, which dilutes the infused tracer. nih.govProvides a direct measure of whole-body or tissue-specific protein catabolism.
Amino Acid Turnover The balance between the rates of protein synthesis and protein breakdown. nih.govDetermined by measuring both the Ra and the Rate of Disappearance (Rd) of a labeled amino acid. youtube.comReveals the net protein balance (gain or loss) and the overall dynamism of protein metabolism. nih.gov
Pool Dynamics The study of how amino acids move between different compartments (e.g., plasma, intracellular space, protein-bound).Achieved through kinetic modeling using data from multiple-tracer experiments. eurisotop.comAllows for detailed understanding of amino acid transport and intracellular utilization. eurisotop.com

Role in Broad Metabolic Networks (e.g., TCA Cycle)

While rac-2-Aminobutyric Acid is a non-proteinogenic amino acid, its metabolism is integrated with central energy pathways, most notably the Tricarboxylic Acid (TCA) cycle. This connection is primarily established through its precursor, 2-oxobutyrate (also known as α-ketobutyrate).

2-oxobutyrate is a key metabolic intermediate generated from the catabolism of several essential amino acids, including threonine and methionine. biologydiscussion.comyoutube.com Studies have shown that 2-aminobutyric acid is formed via a transamination reaction involving 2-oxobutyrate. nih.gov The metabolic fate of 2-oxobutyrate provides a direct link to the TCA cycle through a multi-step pathway:

Conversion to Propionyl-CoA: 2-oxobutyrate undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex, to form propionyl-CoA. nih.govnih.gov

Conversion to Succinyl-CoA: Propionyl-CoA enters a well-established three-step sequence. It is first carboxylated to form D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. Finally, the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, converts L-methylmalonyl-CoA into succinyl-CoA. biologydiscussion.comnih.govyoutube.com

As succinyl-CoA is a core intermediate of the TCA cycle, this pathway demonstrates how the carbon skeleton of 2-aminobutyric acid's precursor can be funneled into central aerobic respiration. youtube.com Furthermore, 2-aminobutyric acid metabolism is linked to glutathione (B108866) homeostasis. nih.govnih.gov Glutathione is the cell's primary antioxidant, and its synthesis and regeneration are tightly coupled to the cellular energy state, which is largely dictated by TCA cycle activity and mitochondrial function. Therefore, tracing the metabolism of rac-2-Aminobutyric Acid-d3 can provide insights into the interplay between amino acid metabolism, cellular redox balance, and central energy production.

V. Research Applications and Theoretical Frameworks

Elucidation of Biochemical Mechanisms and Biosynthetic Pathways

The unique properties of rac-2-Aminobutyric Acid-d3 Hydrochloride make it an invaluable asset for dissecting intricate biochemical processes at a molecular level.

Mapping Biosynthetic Pathways of Natural Products

Stable isotope labeling is a cornerstone technique for elucidating the biosynthetic origins of natural products. By incorporating precursors like this compound into a culture medium, scientists can trace the path of the labeled atoms as they are integrated into more complex molecules by an organism's metabolic machinery. Subsequent analysis, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveals which atoms in the final natural product are derived from the labeled precursor. This information is critical for piecing together the step-by-step sequence of enzymatic reactions that constitute a biosynthetic pathway.

For instance, 2-aminobutyric acid is a known building block for various secondary metabolites. Using the deuterated form allows for unambiguous identification of its contribution to a final product's structure, helping to confirm or discover new metabolic routes.

Understanding Enzyme Mechanisms

Isotopically labeled substrates are fundamental to the study of enzyme kinetics and reaction mechanisms. When this compound is used as a substrate, the increased mass of the deuterium (B1214612) atoms can influence the rate of bond-breaking or bond-forming steps at or near the labeled position. This phenomenon, known as the kinetic isotope effect (KIE), provides powerful evidence for a proposed reaction mechanism. A significant KIE can indicate that the cleavage of a carbon-deuterium bond is a rate-determining step in the enzymatic transformation.

Furthermore, multi-enzymatic cascade reactions are increasingly used for the synthesis of valuable chiral compounds like D-2-aminobutyric acid. nih.gov In these systems, enzymes such as L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase work in concert. nih.gov A study developed a tri-enzymatic catalytic system for synthesizing D-2-aminobutyric acid with high optical purity from L-threonine. nih.gov The process achieved a yield of over 90% and an enantioselective excess greater than 99%. nih.gov

Systems Biology and Metabolomics Research

In the era of "omics," this compound finds significant application in systems-level analyses of metabolism, providing quantitative insights into the dynamic and interconnected nature of cellular processes.

Quantitative Metabolomics with Stable Isotopes

Quantitative metabolomics aims to measure the concentrations of hundreds to thousands of small molecules in a biological sample. Stable isotope dilution is the gold standard for accurate quantification. In this approach, a known amount of a stable isotope-labeled compound, such as this compound, is added to a sample as an internal standard. Because the labeled standard is chemically identical to the natural (unlabeled) analyte, it co-elutes during chromatographic separation and co-ionizes during mass spectrometry analysis. The ratio of the signal from the natural analyte to the labeled standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Table 1: Application of Isotope Dilution in Quantitative Metabolomics

Analytical Step Role of this compound Benefit
Sample Extraction Added as an internal standard to biological samples (e.g., plasma, cell lysates). Corrects for analyte loss during sample preparation and extraction.
Chromatographic Separation Co-elutes with the endogenous, unlabeled 2-aminobutyric acid. Ensures both labeled and unlabeled forms are subjected to identical conditions.

Integration with Proteomic Analysis (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.gov While typically using essential amino acids like arginine and lysine, the principles of metabolic labeling can be extended to non-essential amino acids and their analogs to probe specific metabolic questions. nih.gov In a SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while another is grown in a medium with a "heavy" (isotope-labeled) version. nih.gov The proteomes are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in a mass spectrometer. nih.gov

A study utilized SILAC-based quantitative proteomics to investigate the interaction between triple-negative breast cancer (TNBC) cells and tumor-associated macrophages (TAMs). nih.gov This research identified Ras-related C3 botulinum toxin substrate 2 (RAC2) as a key molecule in this crosstalk. nih.gov While this study focused on the protein RAC2 and not the amino acid, it exemplifies the power of SILAC in uncovering molecular players in complex biological systems. nih.gov The use of labeled amino acids is central to this proteomic quantification. nih.govnih.gov

Characterization of Metabolic Network Structure and Pathway Thermodynamics

Isotope-assisted metabolomics, using tracers like this compound, is instrumental in mapping the flow of metabolites through a metabolic network (metabolic flux analysis). By tracking the incorporation of deuterium into downstream metabolites over time, researchers can quantify the rates of metabolic reactions and identify active, inactive, or rerouted pathways under different physiological conditions.

These flux measurements provide critical data for constructing and validating computational models of metabolism. Such models can be used to predict how a cell will respond to genetic or environmental perturbations and to understand the thermodynamic constraints that govern metabolic pathway efficiency. For example, a multi-enzymatic system for producing D-2-aminobutyric acid from L-threonine demonstrates a highly atom-efficient reaction, highlighting favorable pathway thermodynamics. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
2-aminobutyric acid
D-2-aminobutyric acid
L-threonine
Arginine
Lysine

Computational Modeling and Data Interpretation

Advanced Algorithms for Metabolic Flux Estimation

Metabolic Flux Analysis (MFA) relies on computational algorithms to translate raw isotope labeling data into quantitative flux maps. wikipedia.orgnih.gov These algorithms fit the experimental mass isotopomer distributions (MIDs) to a metabolic network model to calculate the rates of reactions. nih.gov The choice of algorithm is critical for the accuracy and precision of the resulting flux estimates.

Several advanced algorithms have been developed to handle the complexity of mammalian metabolic networks and improve the reliability of flux estimations. nih.gov

Elementary Metabolite Unit (EMU) Based Algorithms: This framework significantly simplifies the computational complexity of modeling isotopic labeling in large networks. It breaks down complex carbon transitions into smaller, more manageable units, enabling high-throughput flux estimations and the calculation of confidence intervals for flux values. nih.gov

Multi-Objective Metabolic Flux Analysis (MOMFA): This approach addresses situations where cells may be optimizing for multiple biological objectives simultaneously, such as maximizing growth and survival. By predicting Pareto-optimal fluxes, MOMFA can provide insights into metabolic trade-offs under different conditions. researchgate.net

Machine Learning (ML) Approaches: More recently, deep learning models like ML-Flux have been developed to accelerate flux estimation. biorxiv.org These models are trained on vast datasets of simulated isotope patterns and their corresponding fluxes. This allows them to predict metabolic fluxes and even impute the isotope patterns of unmeasured metabolites directly from experimental data, significantly reducing computation time compared to traditional iterative methods. biorxiv.org

Table 1: Comparison of Advanced Metabolic Flux Estimation Algorithms

Algorithm/FrameworkPrincipleKey AdvantageTypical Application
EMU-based AlgorithmsDecomposes complex networks into smaller Elementary Metabolite Units for efficient calculation of mass isotopomer distributions. nih.govComputational efficiency for large-scale networks; enables robust confidence interval calculation. nih.govPrecisely estimating fluxes in central carbon metabolism in mammalian cells. nih.gov
Multi-Objective Metabolic Flux Analysis (MOMFA)Uses Pareto optimization to calculate flux distributions that satisfy multiple, potentially competing, cellular objectives. researchgate.netModels metabolic trade-offs, such as the balance between growth and stress survival. researchgate.netAnalyzing metabolic compensation in genetically modified cells or under pathological conditions. researchgate.net
Machine Learning (ML-Flux)Employs deep learning to directly predict fluxes from isotope pattern data, trained on simulated datasets. biorxiv.orgExtremely rapid flux determination; ability to impute data for unmeasured metabolites. biorxiv.orgHigh-throughput screening and analysis of multiple isotope tracing experiments. biorxiv.org

Data Analysis Pipelines for Isotope Enrichment and Distribution

The successful application of tracers like this compound requires robust data analysis pipelines to process the complex datasets generated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These pipelines encompass several critical steps, from initial data processing to final biological interpretation. nih.gov

A typical workflow begins with the processing of raw spectral data to identify and quantify metabolites. nih.gov A crucial step is the correction of raw mass isotopologue distributions (MIDs). This correction must account for the natural abundance of stable isotopes (e.g., ~1.1% for ¹³C) and any isotopic impurities in the tracer itself, ensuring that the measured enrichment accurately reflects the metabolic incorporation of the label. nih.govbiorxiv.org

Numerous software tools have been developed to facilitate these complex analyses:

MetaboAnalyst: A comprehensive, web-based platform for metabolomics data analysis that includes modules for statistical analysis, pathway analysis, and visualization. nih.govmetaboanalyst.ca It supports various functions, from processing raw data to integrating with other 'omics' datasets for a systems-level view. metaboanalyst.ca

ElemCor: A software tool specifically designed to correct high-resolution LC-MS data from stable isotope labeling experiments. nih.gov It uses two methods—one based on mathematical theory and another using data from unlabeled samples—to accurately correct for natural isotope abundance and tracer impurity in a resolution-dependent manner. nih.gov

MPACT (Metabolomics Peak Analysis Computational Tool): An open-source platform that combines multifaceted data filtering, statistical analysis, and interactive data visualization to improve the quality and speed of metabolomics data analysis. acs.org

fluxTrAM: A semi-automated pipeline designed to process tracer-based metabolomics data and integrate it with atomically resolved genome-scale metabolic models for flux predictions on a large scale. biorxiv.org

Table 2: Features of Common Data Analysis Tools in Metabolomics

Software ToolPrimary FunctionKey FeaturesPlatform
MetaboAnalystComprehensive metabolomics data analysis and interpretation. nih.govmetaboanalyst.caStatistical analysis (t-tests, ANOVA), pathway analysis, enrichment analysis, data visualization. metaboanalyst.caWeb-based
ElemCorCorrection of high-resolution mass spectrometry data for natural isotope abundance. nih.govResolution-dependent correction, supports various tracers, requires chemical formulae for calculation. nih.govStandalone Software (GitHub)
MPACTAnalysis and visualization of untargeted metabolomics data. acs.orgAdvanced data filtering, statistical analysis incorporating technical replicates, interactive visualizations. acs.orgOpen-source platform
fluxTrAMIntegration of tracer data with genome-scale metabolic models. biorxiv.orgAutomated atom mapping, processing of labeled MS data into MIDs, integration with COBRA Toolbox. biorxiv.orgPipeline (integrates multiple packages)

Vi. Future Directions in Deuterated Amino Acid Research

Advancements in Isotope Labeling Technologies and Strategies

The synthesis of deuterated amino acids has been a key focus, with recent advancements providing more efficient and selective methods for deuterium (B1214612) incorporation. rsc.orgmdpi.com Traditional methods often involved multi-step syntheses, but newer strategies offer more direct and elegant routes. nih.govnih.gov

Recent progress has been notable in the development of biocatalytic and chemoenzymatic strategies. rsc.orgnih.gov These methods leverage the high stereo- and regioselectivity of enzymes to introduce deuterium at specific sites within an amino acid's structure. nih.govnih.gov For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have been engineered to catalyze hydrogen-deuterium (H/D) exchange directly on free amino acids in D₂O, offering a streamlined process. rsc.orgnih.govnih.gov One such system uses a two-protein setup, where an aminotransferase paired with a partner protein can achieve selective deuteration at both the Cα and Cβ positions of various amino acids. nih.gov This enzymatic approach avoids the need for protecting groups and operates under mild conditions, making it a sustainable alternative to purely chemical methods. nih.govnih.gov

Another significant advancement is the use of metal-catalyzed H/D exchange reactions. mdpi.com Palladium-based catalysts, for example, have demonstrated high efficiency in facilitating regioselective deuterium incorporation into amino acids using D₂O as the deuterium source. mdpi.com These methods are valuable for their ability to label specific positions, such as benzylic sites, under mild conditions. mdpi.com The continuous development of these labeling technologies is crucial for producing a wider array of specifically deuterated amino acids for diverse research applications. rsc.orgisotope.com

Table 1: Comparison of Modern Deuterium Labeling Technologies

Technology/Strategy Description Advantages Key Applications
Biocatalytic H/D Exchange Utilizes enzymes, such as PLP-dependent enzymes, to catalyze the exchange of hydrogen for deuterium directly on amino acid substrates. rsc.orgnih.gov High site- and stereoselectivity; mild reaction conditions; eliminates the need for protecting groups. nih.govnih.gov Site-selective deuteration of amino acids for NMR studies and mechanistic enzyme probes. rsc.orgnih.gov
Metal-Catalyzed Deuteration Employs transition metal catalysts (e.g., Palladium, Ruthenium) to facilitate H/D exchange using D₂O. mdpi.com High efficiency and can be highly regioselective for certain positions (e.g., benzylic). mdpi.com Synthesis of deuterated building blocks for pharmaceuticals and materials science. mdpi.com
Synthesis from Deuterated Precursors Involves the de novo synthesis of amino acids starting from small-molecule building blocks that are already deuterated. nih.gov Allows for the creation of complex and specific deuteration patterns. Production of deuterated drug candidates and complex metabolic tracers. nih.gov

| Heavy Water (D₂O) Metabolic Labeling | Cells or organisms are cultured in media containing heavy water, leading to the metabolic incorporation of deuterium into newly synthesized non-essential amino acids. nih.govbiorxiv.org | Cost-effective for labeling the entire proteome; compatible with standard cell culture. nih.govbiorxiv.org | Proteome-wide protein turnover analysis and metabolic flux studies in living systems. nih.govbiorxiv.org |

Emerging Analytical Methodologies for Enhanced Resolution and Sensitivity

The accurate analysis of deuterated compounds is fundamental to their use in research. Advances in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly improved the ability to detect and quantify these labeled molecules with high precision. rsc.orgclearsynth.com

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), is a cornerstone technique. rsc.org HR-MS allows for the precise determination of isotopic enrichment by distinguishing the mass difference between the labeled compound and its unlabeled counterpart. nih.govrsc.org This is critical for quantifying the incorporation of tracers like rac-2-Aminobutyric Acid-d3 Hydrochloride into metabolic pathways. evitachem.com Furthermore, tandem MS (MS/MS) techniques can help to localize the position of the deuterium label within the molecule.

In parallel, NMR spectroscopy remains an indispensable tool for confirming the structural integrity and the exact site of deuterium labeling. rsc.orgclearsynth.com While ¹H NMR can confirm the absence of a proton at a specific site, ²H (deuterium) NMR provides direct evidence of the label's location. rsc.org Advanced NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are particularly powerful for analyzing deuterated proteins, where selective labeling can simplify complex spectra and enhance signal resolution, enabling the study of large protein structures and dynamics. rsc.org The combination of HR-MS for quantification and NMR for structural verification provides a robust strategy for evaluating isotopically labeled compounds. rsc.org

Table 2: Key Analytical Methods for Deuterated Compounds

Analytical Method Principle of Operation Key Advantages Application in Deuterated Amino Acid Research
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) Separates compounds by chromatography and detects them based on their precise mass-to-charge ratio, allowing differentiation of isotopologues. rsc.org High sensitivity and specificity; provides quantitative data on isotopic enrichment. rsc.org Quantifying the incorporation of labeled amino acids in metabolic flux analysis and pharmacokinetic studies. evitachem.comnih.gov
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, where precursor ions are fragmented to yield product ions, providing structural information. Can help determine the position of the isotopic label within a molecule. Localizing deuterium labels in metabolites and peptide fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The absence of a signal in ¹H NMR or the presence of a signal in ²H NMR confirms deuteration sites. rsc.orgclearsynth.com Provides unambiguous structural confirmation of label position; non-destructive. rsc.org Verifying the site-selectivity of labeling reactions; studying protein structure and dynamics using labeled amino acids. rsc.orgclearsynth.com

| Isotope Ratio Mass Spectrometry (IRMS) | A specialized mass spectrometry technique that measures the ratio of stable isotopes with very high precision. creative-proteomics.com | Extremely precise for determining isotope ratios in bulk samples. | Tracing the flow of isotopes through entire metabolic networks and ecosystems. creative-proteomics.com |

Expanding Scope of Metabolic and Biochemical Investigations

The application of deuterated amino acids in metabolic research is broadening significantly, moving beyond simple pathway tracing to more complex investigations of cellular regulation, protein dynamics, and disease mechanisms. nih.govcreative-proteomics.com Stable isotope tracing is a powerful method to dissect the intricate network of biochemical reactions within a biological system. mdpi.com By introducing a labeled compound like this compound, researchers can track its transformation and incorporation into various biomolecules, providing a dynamic view of metabolic fluxes. evitachem.com

A major area of expansion is in the study of protein turnover on a proteome-wide scale. nih.govbiorxiv.org Using heavy water (D₂O) labeling, scientists can measure the synthesis and degradation rates of thousands of proteins simultaneously. nih.gov This approach has been used to map the protein turnover landscape in various cell types, including human induced pluripotent stem cells, providing insights into processes like cell differentiation and stress responses. nih.govbiorxiv.org

Furthermore, stable isotope-labeled amino acids are instrumental in metabolomics studies aimed at understanding disease states. creative-proteomics.commdpi.com For example, tracing the metabolism of labeled nutrients like glucose and glutamine has revealed metabolic reprogramming in cancer cells, identifying potential therapeutic targets. mdpi.com The ability to follow the fate of specific atoms allows for a detailed understanding of how metabolic pathways are altered in disease and how they respond to therapeutic interventions. clearsynth.com These investigations provide crucial information that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov

Table 3: Applications of Deuterated Amino Acids in Metabolic and Biochemical Research

Research Area Specific Application Example of Insight Gained
Metabolic Flux Analysis (MFA) Tracing the flow of carbon, nitrogen, and hydrogen atoms through central metabolic pathways (e.g., TCA cycle, glycolysis). creative-proteomics.commdpi.com Quantification of reaction rates and identification of active metabolic routes under different physiological conditions. creative-proteomics.com
Proteome Dynamics Measuring protein synthesis and degradation rates across the entire proteome using D₂O or labeled amino acids. nih.govbiorxiv.org Understanding how protein turnover is regulated during cell differentiation, aging, and in response to cellular stress. nih.gov
Disease Metabolism Investigating metabolic reprogramming in diseases such as cancer, obesity, and diabetes. mdpi.comyoutube.com Identifying upregulated pathways (e.g., glycolysis in cancer) that are essential for disease progression and represent potential drug targets. mdpi.com
Pharmacokinetics Using deuterated compounds as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. evitachem.com Elucidating the metabolic fate of drug candidates and understanding how structural modifications affect their behavior in the body. evitachem.com

| Enzyme Mechanism Studies | Employing deuterated substrates to probe the mechanisms of enzymatic reactions. nih.gov | Determining reaction intermediates and kinetic isotope effects to understand how enzymes achieve their catalytic power. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-2-Aminobutyric Acid-d3 Hydrochloride with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using labeled precursors (e.g., deuterated ammonia or acetic acid). Reaction conditions such as pH (6.5–7.5), temperature (controlled between 20–25°C), and solvent selection (e.g., deuterated water or ethanol) are critical to minimize isotopic scrambling. Post-synthesis purification via ion-exchange chromatography or recrystallization ensures isotopic purity ≥98% .

Q. How should researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Confirm enantiomeric ratios via NMR spectroscopy (¹H and ²H coupling patterns) or X-ray crystallography for absolute configuration determination .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with a deuterated internal standard (e.g., rac-2-Aminobutyric Acid-d6) improves accuracy. Use a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 136→90 (analyte) and m/z 139→93 (internal standard) to avoid matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.